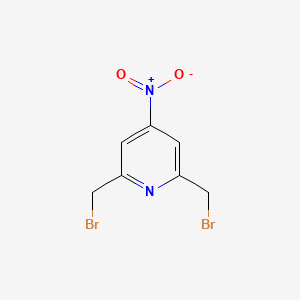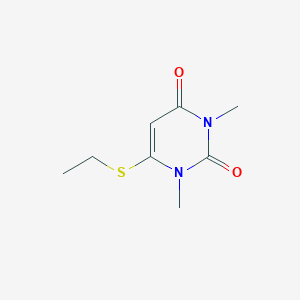
2,6-Bis(bromomethyl)-4-nitropyridine
Descripción general
Descripción
“2,6-Bis(bromomethyl)-4-nitropyridine” is a chemical compound with the empirical formula C7H7Br2N . It appears as a white to almost white powder or crystalline substance . This compound has been used in various chemical reactions and syntheses .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(bromomethyl)-4-nitropyridine” were not found, it has been mentioned in the context of cyclic polymer synthesis . In this process, it was used as a linking agent for the preparation of cyclic polymers .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(bromomethyl)-4-nitropyridine” is characterized by two bromomethyl groups attached to the 2nd and 6th carbon atoms of a pyridine ring . The exact 3D structure could not be found in the available resources.
Chemical Reactions Analysis
“2,6-Bis(bromomethyl)-4-nitropyridine” has been used in the synthesis of dicationic imidazolium-linked cyclophane . It may also be used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2)N(pyridyl)-donor macrocycles .
Physical And Chemical Properties Analysis
“2,6-Bis(bromomethyl)-4-nitropyridine” is a solid at 20°C . It has a melting point range of 85.0 to 89.0°C . The molecular weight of the compound is 264.95 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
2,6-Bis(bromomethyl)-4-nitropyridine and its derivatives are primarily utilized in the synthesis and characterization of various chemical compounds. For example, Wen-long He (2008) synthesized a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, 2,6-bis(3′-bromomethyl-pyrazol-1′-yl)-4-bromopyridine, from a related compound. This compound's structure was determined using techniques like IR, 1H NMR, MS, and elemental analysis, demonstrating the importance of these derivatives in the development of complex chemical entities (He Wen-long, 2008).
Photophysical Applications
P. C. Dhar (2014) explored the photophysical applications of derivatives of 2,2':6',2''-Terpyridine and its metal complexes, which are structurally related to 2,6-Bis(bromomethyl)-4-nitropyridine. These derivatives exhibit properties useful in constructing photochemical molecular devices, photosensitizers, colorimetric and luminescence pH sensors, and biosensors (P. C. Dhar, 2014).
Development of Catalytic and Polymeric Materials
The compound and its related structures have been utilized in the development of catalytic and polymeric materials. M. Heller and U. Schubert (2002) reported the use of bis(5,5-bis(bromomethyl)-2,2':6',2-terpyridine) metal complexes as initiators for the living polymerization of 2-oxazolines and L-lactides, highlighting their potential in controlled polymer synthesis (M. Heller & U. Schubert, 2002).
Crystal Structure Analysis
I. Kulakov and D. M. Turdybekov (2010) focused on the crystal structure analysis of a derivative, 2,6-bis(N-cytisinomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, showcasing the compound's utility in understanding molecular structures (I. Kulakov & D. M. Turdybekov, 2010).
Safety and Hazards
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water .
Propiedades
IUPAC Name |
2,6-bis(bromomethyl)-4-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPAQJZMCNNKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579248 | |
| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)-4-nitropyridine | |
CAS RN |
358621-46-2 | |
| Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)




![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)





